molecular formula C5H5N3O6 B590867 (4S,5R)-5-Nitro-2,6-dioxohexahydropyrimidine-4-carboxylicacid CAS No. 135576-89-5

(4S,5R)-5-Nitro-2,6-dioxohexahydropyrimidine-4-carboxylicacid

Cat. No.: B590867
CAS No.: 135576-89-5
M. Wt: 203.11
InChI Key: SEDWUBYNOPCBAL-NHYDCYSISA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4S,5R)-5-Nitro-2,6-dioxohexahydropyrimidine-4-carboxylicacid is a complex organic compound that belongs to the class of hexahydropyrimidines

Chemical Reactions Analysis

Types of Reactions: (4S,5R)-5-Nitro-2,6-dioxohexahydropyrimidine-4-carboxylicacid undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens in the presence of a catalyst like iron or aluminum chloride.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

(4S,5R)-5-Nitro-2,6-dioxohexahydropyrimidine-4-carboxylicacid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4S,5R)-5-Nitro-2,6-dioxohexahydropyrimidine-4-carboxylicacid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Properties

CAS No.

135576-89-5

Molecular Formula

C5H5N3O6

Molecular Weight

203.11

IUPAC Name

(4S,5R)-5-nitro-2,6-dioxo-1,3-diazinane-4-carboxylic acid

InChI

InChI=1S/C5H5N3O6/c9-3-2(8(13)14)1(4(10)11)6-5(12)7-3/h1-2H,(H,10,11)(H2,6,7,9,12)/t1-,2+/m0/s1

InChI Key

SEDWUBYNOPCBAL-NHYDCYSISA-N

SMILES

C1(C(NC(=O)NC1=O)C(=O)O)[N+](=O)[O-]

Synonyms

4-Pyrimidinecarboxylicacid,hexahydro-5-nitro-2,6-dioxo-,trans-(9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.